5-Oxo-5-phenylvaleronitrile (CAS 10413-00-0), also known as 4-benzoylbutyronitrile or 5-oxo-5-phenylpentanenitrile, is a highly versatile bifunctional C5 building block featuring both a terminal nitrile and a phenyl ketone moiety [1]. With a molecular weight of 173.21 g/mol and an XLogP3-AA of approximately 1.6, it offers ideal physicochemical properties for intermediate processing and handling in organic synthesis [2]. In industrial and advanced laboratory procurement, this compound is primarily sourced as a direct, pre-functionalized precursor for the synthesis of complex nitrogen-containing heterocycles, such as 2-phenylpiperidines and substituted pyridines [1]. Its defined five-carbon backbone and pre-installed phenyl group eliminate the need for multi-step, low-yield cross-coupling reactions, making it a critical raw material for efficient pharmaceutical and agrochemical manufacturing workflows.
Generic substitution of 5-oxo-5-phenylvaleronitrile with homologous ketonitriles or simple aliphatic dinitriles fundamentally disrupts downstream synthetic pathways and reduces process efficiency [1]. Replacing it with the shorter C4 analog, 4-oxo-4-phenylbutanenitrile, strictly alters the cyclization trajectory, forcing the formation of five-membered pyrrole or pyrrolidine rings instead of the targeted six-membered piperidines or pyridines required for specific active pharmaceutical ingredients [1]. Furthermore, attempting to substitute this pre-functionalized compound with a basic C5 precursor like glutaronitrile requires complex, in-situ carbopalladation with phenylboronic acid—a process that suffers from competing side reactions (such as the formation of 1,5-diphenylpentane-1,5-dione) and significantly reduces the effective yield of the desired heterocycle [2]. Procuring the exact 5-oxo-5-phenylvaleronitrile molecule is therefore mandatory to guarantee predictable ring sizing and to bypass expensive, catalyst-heavy functionalization steps.
When synthesizing substituted pyridines or pyrroles, utilizing pre-formed 5-oxo-5-phenylvaleronitrile delivers significantly higher efficiency than starting from unfunctionalized dinitriles [1]. Direct cyclization of 5-oxo-5-phenylvaleronitrile yields the corresponding heterocycles in up to 89–93% yield under standard conditions [1]. In contrast, using glutaronitrile as a baseline substitute requires a carbopalladation step with phenylboronic acid, which generates unwanted byproducts like 1,5-diphenylpentane-1,5-dione and lowers the effective yield of the target structure [1].
| Evidence Dimension | Target heterocycle yield |
| Target Compound Data | 89–93% yield using 5-oxo-5-phenylvaleronitrile |
| Comparator Or Baseline | Lower effective yield and complex byproduct formation using glutaronitrile + phenylboronic acid |
| Quantified Difference | >89% direct yield vs. complex mixture with dione byproducts |
| Conditions | Transition-metal catalyzed cyclization / carbopalladation at 80-100 °C |
Procuring the pre-functionalized ketonitrile eliminates a costly and inefficient cross-coupling step, directly improving overall manufacturing yields for pharmaceutical intermediates.
The exact C5 chain length of 5-oxo-5-phenylvaleronitrile is a non-negotiable parameter for the synthesis of six-membered nitrogen heterocycles [1]. During reductive amination or condensation, the 5-carbon backbone perfectly accommodates the formation of 2-phenylpiperidines or 2-phenylpyridines [1]. Substituting this compound with the C4 analog, 4-oxo-4-phenylbutanenitrile, strictly forces the cyclization into a five-membered trajectory, yielding pyrroles or pyrrolidines instead [2].
| Evidence Dimension | Cyclization ring size |
| Target Compound Data | 6-membered rings (piperidines/pyridines) from C5 precursor |
| Comparator Or Baseline | 5-membered rings (pyrroles/pyrrolidines) from C4 precursor (4-oxo-4-phenylbutanenitrile) |
| Quantified Difference | 100% divergence in product ring size |
| Conditions | Reductive amination or transition-metal catalyzed condensation |
Buyers must procure the exact C5 homologue to ensure the correct structural framework for piperidine-based active pharmaceutical ingredients.
In the development of visible-light-induced ring-opening cyanation reactions, 5-oxo-5-phenylvaleronitrile serves as a highly stable, high-yield product benchmark compared to non-phenylated analogs [1]. When 1-phenylcyclobutanol is subjected to photocatalytic ring-opening cyanation, the phenyl group stabilizes the resulting carbon radical, driving the reaction to form 5-oxo-5-phenylvaleronitrile in 86% to 98% yield [1]. Conversely, unsubstituted cyclic alcohols lacking this stabilizing phenyl group yield only trace amounts of the corresponding aliphatic ketonitriles due to the low stability of the primary alkyl radical [1].
| Evidence Dimension | Photochemical ring-opening cyanation yield |
| Target Compound Data | 86–98% yield for 5-oxo-5-phenylvaleronitrile |
| Comparator Or Baseline | Trace yield for unsubstituted aliphatic ketonitrile analogs |
| Quantified Difference | ~90% yield improvement due to radical stabilization |
| Conditions | Visible-light photocatalysis (e.g., Mes2Acr+ catalyst) with tosyl cyanide |
For researchers developing or benchmarking new photocatalytic cyanation methods, targeting this specific compound ensures a reliable, high-yielding model system that avoids the failure rates of unfunctionalized aliphatic substrates.
Because of its exact C5 chain length and pre-installed phenyl group, this compound is the optimal procurement choice for synthesizing 2-phenylpiperidine and 2-phenylpyridine cores. It allows manufacturers to achieve direct six-membered ring closure via reductive amination without the need for complex, low-yield cross-coupling steps [1].
Due to the radical-stabilizing effect of its phenyl moiety, 5-oxo-5-phenylvaleronitrile is highly suited as a standard target molecule for validating new photochemical ring-opening and cyanation methodologies. It provides reliable, high-yield (86-98%) readouts compared to unstable aliphatic analogs [2].
In agrochemical R&D, the compound is utilized to build complex nitrogen heterocycles where specific lipophilicity (provided by the phenyl ring) is required. Procuring this specific ketonitrile ensures high processability and avoids the byproduct formation typically seen when functionalizing simple dinitriles [1].